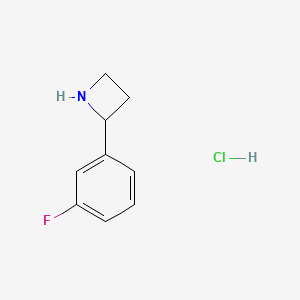

2-(3-Fluorophenyl)azetidine hydrochloride

Description

Properties

IUPAC Name |

2-(3-fluorophenyl)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-8-3-1-2-7(6-8)9-4-5-11-9;/h1-3,6,9,11H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDJWJBTBUITKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(3-Fluorophenyl)azetidine hydrochloride molecular structure

An In-Depth Technical Guide to 2-(3-Fluorophenyl)azetidine Hydrochloride: Structure, Synthesis, and Application

Abstract

The azetidine scaffold has emerged as a privileged structure in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity.[1][2] When functionalized with moieties like the 3-fluorophenyl group—a common bioisostere used to enhance binding affinity and block metabolic degradation—the resulting molecule becomes a valuable building block for drug discovery.[3][4] This guide provides a comprehensive technical overview of this compound, a compound that marries these two key structural features. We will dissect its molecular architecture, outline synthetic strategies, detail methods for its characterization, and discuss its significance for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The unique characteristics of this compound stem from the interplay between its strained four-membered ring, the electron-withdrawing nature of the fluorinated aromatic substituent, and its formulation as a hydrochloride salt.

Core Structural Features

-

Azetidine Ring: This saturated four-membered nitrogen-containing heterocycle is characterized by significant ring strain.[2] Unlike more flexible five- or six-membered rings, the azetidine core adopts a puckered conformation, which rigidly orients its substituents in defined vectors. This conformational constraint is highly desirable in drug design, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[1]

-

3-Fluorophenyl Group: The substitution of a hydrogen atom with fluorine is a cornerstone of modern drug design.[4] In this molecule, the fluorine atom at the meta position of the phenyl ring exerts a powerful inductive effect. This modification can enhance metabolic stability by blocking potential sites of oxidation and can modulate the pKa of the azetidine nitrogen. Furthermore, fluorine can participate in favorable orthogonal multipolar interactions (e.g., with backbone amides in a protein active site), thereby improving binding affinity.[3]

-

Hydrochloride Salt: The basic nitrogen atom of the azetidine ring is protonated to form a hydrochloride salt. This is a standard practice for amine-containing pharmaceutical compounds to significantly improve aqueous solubility, enhance crystallinity, and increase stability, which are critical properties for handling, formulation, and bioavailability.[5][6]

Physicochemical Data

The following table summarizes key quantitative data for the parent compound, 2-(3-Fluorophenyl)azetidine, and its hydrochloride salt.

| Property | Value | Source |

| CAS Number | 1354950-56-3 (for HCl salt) | [7] |

| 1270461-03-4 (for free base) | [8] | |

| Molecular Formula | C₉H₁₁ClFN | [9] |

| Molecular Weight | 187.64 g/mol (for HCl salt) | [9] |

| 151.18 g/mol (for free base) | [8] | |

| Monoisotopic Mass | 151.07973 Da (for free base) | [10] |

| Appearance | Solid (Typical for HCl salts) | General Knowledge |

| Predicted XlogP | 1.4 - 1.6 | [10][11][12] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [9] |

| Predicted pKa | 9.78 ± 0.40 (for conjugate acid) |

Synthesis and Functionalization Strategies

While the exact proprietary synthesis of this compound is not publicly detailed, its structure is accessible through established synthetic methodologies for functionalized azetidines. The construction of the strained four-membered ring is the critical challenge.

Overview of Synthetic Approaches

The synthesis of substituted azetidines has evolved significantly, moving beyond classical, often low-yielding cyclization methods.[13][14] Modern, field-proven strategies include:

-

Intramolecular Cyclization: This is a foundational approach where a linear precursor containing an amine and a suitable leaving group (e.g., from a 1,3-amino alcohol) is induced to cyclize. The efficiency of this ring-closure is highly dependent on the nature of the substituents and reaction conditions.[15]

-

Strain-Release Functionalization: A highly innovative strategy involves the use of 1-azabicyclo[1.1.0]butanes (ABBs). These are high-energy, strained precursors that can be opened by a wide range of nucleophiles to rapidly generate diverse, functionalized azetidines in a modular fashion.[16][17][18]

-

[2+2] Cycloadditions: The reaction between imines and ketenes or other suitable partners can form the azetidine-2-one (β-lactam) ring, which can then be reduced to the corresponding azetidine.[13]

Plausible Synthetic Workflow

A logical and robust approach to synthesize the target molecule would involve the formation of a 1,3-amino alcohol precursor followed by intramolecular cyclization. This self-validating system ensures the correct regiochemistry and stereochemistry can be controlled.

Experimental Protocol: Hypothetical Synthesis

This protocol is a representative, non-optimized procedure based on established chemical principles for azetidine synthesis.

Step 1: Synthesis of 1-(3-Fluorophenyl)-2-nitroethanol

-

To a stirred solution of 3-fluorobenzaldehyde (1.0 eq) and nitromethane (1.2 eq) in methanol at 0 °C, add a solution of sodium hydroxide (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by TLC.

-

Causality: The Henry reaction is a classic C-C bond-forming reaction. Using a base like NaOH deprotonates nitromethane to form a nucleophile that attacks the aldehyde carbonyl. Low temperature controls the exothermicity of the reaction.

-

Acidify the mixture with 1M HCl to pH ~5-6 and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude β-nitro alcohol.

Step 2: Synthesis of 3-Amino-1-(3-fluorophenyl)propan-1-ol

-

Prepare a suspension of lithium aluminum hydride (LiAlH₄, 3.0-4.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Add a solution of the crude 1-(3-fluorophenyl)-2-nitroethanol (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Causality: LiAlH₄ is a powerful reducing agent capable of reducing the nitro group to a primary amine. This step must be performed under inert conditions due to the high reactivity of LiAlH₄ with moisture and air.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow, careful addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate to obtain the crude 1,3-amino alcohol.

Step 3: Synthesis of 2-(3-Fluorophenyl)azetidine

-

Dissolve the crude amino alcohol (1.0 eq) and triethylamine (2.5 eq) in dichloromethane (DCM) at 0 °C.

-

Add methanesulfonyl chloride (MsCl, 1.1 eq) dropwise. Stir for 1-2 hours at 0 °C.

-

Causality: The primary alcohol is more reactive than the amine and is converted into a good leaving group (mesylate). Triethylamine acts as a base to neutralize the HCl generated.

-

Warm the reaction to room temperature and stir for an additional 12-24 hours to facilitate the intramolecular Sₙ2 cyclization, where the amine attacks the carbon bearing the mesylate, displacing it to form the azetidine ring.

-

Wash the reaction mixture with saturated NaHCO₃ solution, then brine. Dry the organic layer and concentrate. Purify by column chromatography.

Step 4: Formation of the Hydrochloride Salt

-

Dissolve the purified azetidine free base in anhydrous diethyl ether or ethyl acetate.

-

Add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring until precipitation is complete.

-

Causality: The hydrochloride salt is typically much less soluble in nonpolar organic solvents than the free base, causing it to precipitate out as a pure crystalline solid.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Spectroscopic Characterization and Analysis

Unambiguous structural confirmation of this compound requires a suite of spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle.

Expected Spectroscopic Signatures

-

¹H NMR: The proton NMR spectrum would be complex. The aromatic region (δ 7.0-7.5 ppm) would show a characteristic pattern for a 1,3-disubstituted benzene ring, with couplings to the fluorine atom. The proton at the C2 position of the azetidine ring (the benzylic proton) would appear as a multiplet (δ ~4.5-5.0 ppm). The four protons on the C3 and C4 positions of the azetidine ring would be diastereotopic and appear as complex multiplets in the upfield region (δ ~2.5-4.0 ppm), coupled to each other and to the C2 proton. The N-H protons would likely be broad and their chemical shift dependent on concentration and solvent.

-

¹³C NMR: The spectrum would show nine distinct carbon signals. The aromatic carbons would appear in the δ 110-165 ppm range. The carbon attached to the fluorine would exhibit a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz), while other aromatic carbons would show smaller two- and three-bond couplings. The C2 carbon of the azetidine ring would be at ~60-70 ppm, with the C3 and C4 carbons appearing more upfield.

-

¹⁹F NMR: This is a crucial experiment that would show a single resonance for the fluorine atom, confirming its presence and chemical environment.

-

Mass Spectrometry (ESI-MS): In positive ion mode, the spectrum would show a prominent peak corresponding to the protonated free base [M+H]⁺ at m/z 152.0870.

Protocol: NMR Sample Preparation and Acquisition

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for hydrochloride salts as it solubilizes them well and allows observation of the N-H protons.

-

Causality: Deuterated solvents are used to avoid large interfering solvent signals in the ¹H NMR spectrum. The choice of solvent is critical for sample solubility and to ensure spectral peaks are well-resolved.

-

Acquire standard ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

-

For full structural assignment, advanced 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) should be performed. This allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule.

Relevance and Applications in Drug Discovery

The incorporation of small, strained rings like azetidine is a rapidly growing strategy in drug discovery to access novel chemical space and improve drug-like properties.

-

Scaffold for Bioactive Molecules: Azetidines serve as versatile scaffolds that can be functionalized at multiple positions.[19] Their rigid nature helps pre-organize appended pharmacophoric groups, which can lead to enhanced potency and selectivity. Several FDA-approved drugs, including Baricitinib and Cobimetinib, feature an azetidine motif, highlighting its clinical relevance.[2]

-

Bioisosteric Replacement: The azetidine ring can act as a bioisostere for other common groups. For instance, it can replace a gem-dimethyl group to improve solubility or a morpholine ring to reduce molecular weight and lipophilicity while maintaining a key hydrogen bond acceptor.

-

Impact of Fluorination: The 3-fluorophenyl moiety makes this particular building block highly attractive. As discussed, fluorine substitution is a proven method for fine-tuning a molecule's ADME (absorption, distribution, metabolism, and excretion) properties and its interaction with target proteins.[4] Fluorinated azetidine derivatives have demonstrated promising activity as antiviral and anti-inflammatory agents.[3]

By combining the benefits of a strained, sp³-rich core with the powerful effects of fluorine substitution, this compound represents a high-value building block for constructing libraries of novel compounds aimed at a wide range of biological targets.

Conclusion

This compound is a precisely engineered chemical entity that embodies several key principles of modern medicinal chemistry. Its molecular structure, featuring a conformationally restricted azetidine ring and a metabolically robust 3-fluorophenyl group, offers a unique combination of properties that are highly sought after in drug development. A thorough understanding of its synthesis, characterization, and the rationale behind its design empowers researchers to leverage this and similar building blocks to create the next generation of innovative therapeutics.

References

-

Dow, R. L., et al. (2016). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 55(13), 4333-4337. Available at: [Link]

-

Pace, V., et al. (2020). The renaissance of strained 1-azabicyclo[1.1.0]butanes as useful reagents for the synthesis of functionalized azetidines. Organic & Biomolecular Chemistry, 18(37), 7229-7241. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(43), 27883-27916. Available at: [Link]

-

Zoller, J., et al. (2020). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society, 142(28), 12365-12372. Available at: [Link]

-

Ark Pharm, Inc. (n.d.). This compound. CAS 1354950-56-3. Retrieved from [Link]

-

Bull, J. A., et al. (2023). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 145(50), 27248–27262. Available at: [Link]

-

ResearchGate. (n.d.). Structure of 4-fluorinated azetidine-based pyrazole molecular hybrids. Retrieved from [Link]

-

Mykhailiuk, P. K. (2019). Fluorinated azetidine, pyrrolidine, and piperidine derivatives. Chemistry – A European Journal, 25(6), 1438-1447. Available at: [Link]

-

Journal of the American Chemical Society. (2023). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Available at: [Link]

-

ChemSrc. (n.d.). 3,3-difluoro-2-(4-fluorophenyl)azetidine hydrochloride. Retrieved from [Link]

-

Bernardi, L., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Communications, 51(58), 11592-11595. Available at: [Link]

- Singh, G. S. (2022). Azetidine Synthesis. Elsevier.

-

PubChemLite. (n.d.). 2-(3-fluorophenyl)azetidine. Retrieved from [Link]

-

Singh, R., & Singh, G. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 15(1), 79-98. Available at: [Link]

-

Wang, L., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 21(5), 576. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Azetidine. PubChem Compound Summary for CID 10422. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]

- Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.

-

Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis.... Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-G%C3%BCnd%C3%BCz-Ulusoy/a0b4e0e5c9a6f1b3f9c6a1e9c8f9f8e7a7e8e9b0]([Link]

- Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.

-

PubChemLite. (n.d.). 3-(2-fluorophenyl)azetidine hydrochloride. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(3-fluorophenyl)azetidine hydrochloride. Retrieved from [Link]

-

Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 570-575. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Azetidine (CAS 503-29-7). Retrieved from [Link]

-

Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery. Retrieved from [Link]

-

Tang, J. A., et al. (2021). High-resolution 19F MAS NMR of Active Pharmaceutical Ingredients in Formulated Drugs. Journal of the American Chemical Society, 143(35), 14336-14347. Available at: [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CAS 36520-39-5: azetidine hydrochloride | CymitQuimica [cymitquimica.com]

- 6. Azetidines | Fisher Scientific [fishersci.com]

- 7. This compound - CAS:1354950-56-3 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 8. 1270461-03-4|2-(3-Fluorophenyl)azetidine|BLD Pharm [bldpharm.com]

- 9. chemscene.com [chemscene.com]

- 10. PubChemLite - 2-(3-fluorophenyl)azetidine (C9H10FN) [pubchemlite.lcsb.uni.lu]

- 11. PubChemLite - 3-(2-fluorophenyl)azetidine hydrochloride (C9H10FN) [pubchemlite.lcsb.uni.lu]

- 12. PubChemLite - 3-(3-fluorophenyl)azetidine hydrochloride (C9H10FN) [pubchemlite.lcsb.uni.lu]

- 13. api.pageplace.de [api.pageplace.de]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 16. The renaissance of strained 1-azabicyclo[1.1.0]butanes as useful reagents for the synthesis of functionalized azetidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. lifechemicals.com [lifechemicals.com]

A Technical Guide to the Physicochemical Characterization of 2-(3-Fluorophenyl)azetidine HCl

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 2-(3-Fluorophenyl)azetidine hydrochloride, a novel azetidine derivative of interest in pharmaceutical research. In the absence of extensive published data for this specific molecule, this document emphasizes the critical experimental methodologies and theoretical considerations necessary for its thorough evaluation. By detailing robust protocols for determining fundamental properties such as melting point, solubility, dissociation constant (pKa), and lipophilicity (logP), this guide serves as a foundational resource for researchers. The principles and procedures outlined herein are designed to ensure scientific integrity and generate the reliable data essential for advancing drug discovery and development programs.

Introduction: The Role of Physicochemical Properties in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and stability. For ionizable compounds such as 2-(3-Fluorophenyl)azetidine HCl, properties like aqueous solubility, pKa, and lipophilicity are of paramount importance. They dictate how the molecule will behave in the physiological pH range of the gastrointestinal tract and bloodstream, directly impacting its bioavailability and therapeutic efficacy.

This guide focuses on 2-(3-Fluorophenyl)azetidine HCl, a fluorinated azetidine derivative. The incorporation of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The azetidine ring, a four-membered saturated heterocycle, is an increasingly popular scaffold in medicinal chemistry, known for improving pharmacokinetic properties.[2] Given the potential of this compound, a rigorous and systematic physicochemical characterization is the essential first step in its preclinical development.

Core Physicochemical Properties of 2-(3-Fluorophenyl)azetidine HCl

A comprehensive understanding of the following physicochemical parameters is crucial for the development of 2-(3-Fluorophenyl)azetidine HCl.

Molecular Structure and Identity

-

Chemical Name: this compound

-

Molecular Formula: C₉H₁₁ClFN

-

Chemical Structure:

-

SMILES: C1CNC1C2=CC(=CC=C2)F.Cl

-

InChI: InChI=1S/C9H10FN.ClH/c10-8-3-1-2-7(6-8)9-4-5-11-9;/h1-3,6,9,11H,4-5H2;1H

-

Summary of Physicochemical Data

The following table summarizes the key physicochemical properties of 2-(3-Fluorophenyl)azetidine HCl. Due to the limited publicly available experimental data for this specific salt, this table also includes predicted values and data for structurally related compounds to provide context.

| Property | Value for 2-(3-Fluorophenyl)azetidine HCl | Comparative Data for Related Compounds |

| Melting Point (°C) | Data not available | Azetidine hydrochloride: >300 °C[5] |

| Aqueous Solubility | Data not available | Azetidine hydrochloride is soluble in water.[6] The hydrochloride salt of a compound generally exhibits higher aqueous solubility than its free base.[7] |

| pKa | Data not available | The pKa of the conjugate acid of azetidine is 11.29.[2] Fluorination on the phenyl ring is expected to lower the pKa of the azetidine nitrogen due to the electron-withdrawing effect of fluorine. |

| LogP (Octanol-Water Partition Coefficient) | Data not available (for the neutral form) | Predicted XlogP for the free base, 2-(3-fluorophenyl)azetidine, is 1.6.[8] |

| LogD (Distribution Coefficient at a specific pH) | Data not available | LogD is pH-dependent for ionizable compounds and is a better descriptor of lipophilicity at physiological pH.[9] |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, field-proven methodologies for the experimental determination of the core physicochemical properties of 2-(3-Fluorophenyl)azetidine HCl.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range (typically 1-2°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[10][11]

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry 2-(3-Fluorophenyl)azetidine HCl is packed into a capillary tube to a height of 2-3 mm.[12]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or similar).[11]

-

Rapid Determination (Optional): A rapid heating rate (5-10°C/minute) can be used to determine an approximate melting range.[11]

-

Accurate Determination: A fresh sample is heated to about 20°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[11][12]

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid crystal disappears is recorded as the end of the range.[11]

Diagram of Melting Point Determination Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LogP / LogD shake-flask method [protocols.io]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. PubChemLite - 2-(3-fluorophenyl)azetidine (C9H10FN) [pubchemlite.lcsb.uni.lu]

- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. Determination of Melting Point [wiredchemist.com]

- 11. community.wvu.edu [community.wvu.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

Biological activity of fluorophenylazetidine derivatives

The Pharmacophore of the Future: Navigating the Biological Landscape of Fluorophenylazetidine Derivatives

Part 1: The Structural Paradigm

The Renaissance of the Four-Membered Ring

In modern medicinal chemistry, the fluorophenylazetidine moiety represents a convergence of two powerful design strategies: conformational restriction and metabolic blocking .

Historically, azetidines (four-membered saturated nitrogen heterocycles) were dismissed as "too strained" (approx. 26 kcal/mol ring strain) for stable drug candidates.[1][2] However, the success of Ezetimibe (an azetidinone) and recent approvals like Cobimetinib and Siponimod have elevated the azetidine ring to the status of a "privileged scaffold."

When coupled with a fluorophenyl group, this scaffold offers a unique pharmacological profile:

-

Vector Alignment: The azetidine ring creates distinct bond angles (approx. 90°) that project substituents into vectors unavailable to pyrrolidines (five-membered) or piperidines (six-membered).[1][2]

-

Metabolic Shielding: The 4-fluorophenyl group blocks the para-position from Cytochrome P450 (CYP) oxidation, significantly extending half-life (

).[1][2] -

Lipophilicity Modulation: Replacing a gem-dimethyl group or a larger ring with an azetidine often lowers

, improving solubility without sacrificing membrane permeability.[1]

Part 2: Mechanisms of Action & Case Studies

Case Study A: Allosteric MEK Inhibition (Cobimetinib)

Compound: Cobimetinib (Cotellic) Class: MEK1/2 Inhibitor Structure: N-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)benzoyl)-3-hydroxy-3-(piperidin-2-yl)azetidine.[1][2][3]

Mechanism: Cobimetinib utilizes the azetidine ring not just as a linker, but as a rigid "spacer" that positions the piperidine moiety precisely within the MEK allosteric pocket.

-

The Azetidine Role: The 3-hydroxy-azetidine core locks the molecule into a conformation that minimizes the entropic penalty of binding.[1][2]

-

The Fluorophenyl Role: The poly-fluorinated phenyl ring engages in specific electrostatic interactions with the hydrophobic pocket adjacent to the ATP-binding site, inducing a conformational change that locks the kinase in an inactive state.[1]

Case Study B: Cholesterol Absorption Blockade (Ezetimibe)

Compound: Ezetimibe (Zetia) Class: NPC1L1 Inhibitor Structure: 1-(4-fluorophenyl)-3(R)-[3-(4-fluorophenyl)-3(S)-hydroxypropyl]-4(S)-(4-hydroxyphenyl)-2-azetidinone.[1][2]

Mechanism:

Although Ezetimibe contains a

-

Target: Niemann-Pick C1-Like 1 (NPC1L1) protein at the brush border of the small intestine.[1][2]

-

The Fluorine Effect: The N-(4-fluorophenyl) group is critical.[1][2] Removal of the fluorine atom results in a 50-fold increase in oxidation by CYP450 isozymes, rendering the drug ineffective orally. The fluorine atom also enhances potency via dipole interactions within the NPC1L1 sterol-sensing domain.[1][2]

Emerging Targets: Spirocyclic Azetidines

Recent literature highlights spiro[azetidine-3,5'-furo[3,4-d]pyrimidine] derivatives.[1][2] These compounds utilize the azetidine ring to create a spiro-center, forcing orthogonality between the fluorophenyl group and the heteroaromatic core.

-

Activity: Potent anti-tubercular activity (MIC < 1

M) against Mycobacterium tuberculosis.[1] -

Logic: The spiro-fusion prevents the "flattening" of the molecule, increasing selectivity for bacterial targets over human kinases.

Part 3: Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the decision matrix for optimizing fluorophenylazetidine derivatives.

Caption: SAR decision tree highlighting the distinct roles of the N1-anchor (metabolic stability) and C3-vector (binding specificity).

Part 4: Experimental Protocols

Synthesis: Copper-Catalyzed N-Arylation of Azetidine

Objective: To synthesize the core 1-(4-fluorophenyl)azetidine scaffold from azetidine and 1-bromo-4-fluorobenzene.[1][2]

Principle:

Standard nucleophilic aromatic substitution (

Reagents:

Step-by-Step Protocol:

-

Preparation: In a glovebox or under argon, charge a sealed tube with CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and

(424 mg, 2.0 mmol). -

Addition: Add azetidine HCl (1.0 mmol) and 1-bromo-4-fluorobenzene (1.2 mmol).

-

Solvation: Add DMSO (2.0 mL). Seal the tube.

-

Reaction: Heat to 90°C for 12–18 hours. Note: Do not exceed 100°C to prevent thermal ring opening.[2]

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO.[1][2]

-

Purification: Dry organic layer over

. Concentrate. Purify via flash chromatography (Hexane/EtOAc gradient). Azetidines are basic; use 1%

Assay: Microsomal Metabolic Stability (The "Fluorine Scan")

Objective: To quantify the metabolic protection provided by the 4-fluoro substituent compared to the non-fluorinated analog.[2]

Protocol:

-

Incubation: Prepare reaction mixture containing liver microsomes (human/rat, 0.5 mg protein/mL) in phosphate buffer (pH 7.4).

-

Substrate: Add test compound (1-(4-fluorophenyl)azetidine derivative) at 1

M final concentration. Include a control (non-fluorinated analog). -

Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).[1]

-

Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

-

Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time.

[1][2]

Expected Outcome: The 4-fluorophenyl derivative should exhibit a

Part 5: Synthesis Workflow Diagram

Caption: Optimized Cu-catalyzed synthesis route avoiding Palladium-induced ring opening.

Part 6: References

-

Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Journal of Medicinal Chemistry. Link (Note: Representative title for recent reviews on azetidine scaffolds).

-

Cobimetinib (Cotellic): Structure and Mechanism. National Cancer Institute Drug Dictionary. Link

-

Siponimod: A Selective S1P Receptor Modulator. PubChem Compound Summary. Link

-

Synthesis of N-Aryl Azetidines via Copper Catalysis. Organic Letters / BenchChem Protocols. Link

-

Ezetimibe: Mechanism of Action and Role of Fluorine. DrugBank Online. Link[1][2]

-

Spirocyclic Azetidines as Anti-Tuberculosis Agents. MDPI Molecules. Link[1][2]

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(3-Fluorophenyl)azetidine hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the probable mechanism of action for the novel research compound, 2-(3-Fluorophenyl)azetidine hydrochloride. In the absence of extensive published data on this specific molecule, this document synthesizes information from structurally related compounds, focusing on the azetidine and fluorophenyl moieties, which are common pharmacophores in centrally active agents. We hypothesize that this compound primarily functions as a monoamine reuptake inhibitor, with potential selectivity for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This guide outlines the scientific rationale for this hypothesis and presents a rigorous, multi-stage experimental plan to elucidate the compound's precise pharmacological profile. This includes detailed protocols for in vitro binding and functional uptake assays, as well as in vivo microdialysis. Furthermore, essential off-target liability screening, such as for the hERG channel, is detailed to build a comprehensive safety and selectivity profile. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel neuroactive compounds.

Introduction and Structural Rationale

This compound is a synthetic small molecule featuring a four-membered azetidine ring linked to a 3-fluorophenyl group. While direct pharmacological data for this specific compound is scarce in peer-reviewed literature, its structural components provide a strong basis for a hypothesized mechanism of action.

-

The Azetidine Moiety: Azetidine rings are four-membered nitrogen-containing heterocycles that have gained prominence in medicinal chemistry.[1] They serve as conformationally constrained bioisosteres for larger rings like piperidine or pyrrolidine.[2] This structural rigidity can enhance binding affinity and selectivity for specific biological targets. Several azetidine derivatives have been investigated as potent inhibitors of neurotransmitter transporters, including those for GABA and the monoamines.[3][4]

-

The Phenylalkylamine Scaffold: The core structure of a phenyl ring connected to a nitrogen-containing ring is a classic pharmacophore for ligands of monoamine transporters (MATs).[5] These transporters (DAT, NET, and SERT) are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling.[6][7] Inhibition of these transporters leads to elevated extracellular neurotransmitter levels, a mechanism central to the action of many antidepressants and psychostimulants.[8]

-

Fluorine Substitution: The presence of a fluorine atom on the phenyl ring can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. It can alter metabolic stability, lipophilicity, and binding interactions with the target protein.[9]

Based on these structural features, the primary hypothesis is that This compound acts as a competitive inhibitor of one or more monoamine transporters. The following sections detail a comprehensive research workflow to test this hypothesis and fully characterize the compound's mechanism of action.

Proposed Mechanism of Action: Monoamine Transporter Inhibition

We postulate that this compound binds to the substrate recognition site of DAT, NET, and/or SERT, preventing the reuptake of their respective endogenous neurotransmitters. This leads to an increase in the concentration and duration of these neurotransmitters in the synaptic cleft, enhancing downstream signaling.

The following diagram illustrates the proposed mechanism at a dopaminergic synapse.

Caption: Proposed inhibition of the Dopamine Transporter (DAT) by 2-(3-Fluorophenyl)azetidine (2-(3-FP)A).

Experimental Workflow for Mechanism of Action Elucidation

A tiered approach is necessary to systematically characterize the compound's pharmacological profile. This workflow begins with broad, high-throughput in vitro screening and progresses to more complex functional and in vivo assays.

Caption: Tiered experimental workflow for characterizing the mechanism of action.

Tier 1: Primary Screening - Radioligand Binding Assays

The initial step is to determine if the compound binds to the primary hypothesized targets. Competitive radioligand binding assays are the gold standard for measuring the affinity of a test compound for a receptor or transporter.[10][11]

Objective: To determine the binding affinity (Ki) of this compound for human DAT, NET, and SERT.

Methodology:

-

Membrane Preparation: Membranes from HEK293 cells stably expressing human DAT, NET, or SERT are used.[12]

-

Assay Conditions: A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT) is incubated with the cell membranes in the presence of increasing concentrations of this compound.

-

Incubation and Filtration: The mixture is incubated to reach equilibrium. The reaction is then terminated by rapid filtration over glass fiber filters to separate bound from free radioligand.[13]

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding) is calculated. The Ki value is then derived using the Cheng-Prusoff equation.[14]

| Parameter | Description |

| Targets | Human Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT) |

| Radioligands | [³H]WIN 35,428 (DAT), [³H]Nisoxetine (NET), [³H]Citalopram (SERT) |

| Assay Format | 96-well competitive binding |

| Detection | Scintillation Counting |

| Primary Output | IC50 and Ki values (nM or µM) |

Tier 2: Functional Characterization - Neurotransmitter Uptake Assays

Binding to a transporter does not guarantee functional inhibition. Therefore, the next crucial step is to assess the compound's ability to block the transport of neurotransmitters into cells.[15] This can be done using either primary tissue preparations (synaptosomes) or cell lines expressing the transporter of interest.[5][16]

Objective: To determine the functional potency (IC50) of this compound as an inhibitor of DAT, NET, and SERT function.

Methodology:

-

Cell/Tissue Preparation:

-

Option A (Cell-based): HEK293 or CHO cells stably expressing the transporter of interest are plated in 96- or 384-well plates.[17][18]

-

Option B (Synaptosomes): Synaptosomes (resealed nerve terminals) are prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT) through differential centrifugation of brain homogenates.[19][20]

-

-

Uptake Inhibition Assay: Cells or synaptosomes are pre-incubated with increasing concentrations of this compound.

-

Initiation of Uptake: A tritiated neurotransmitter ([³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin) is added to initiate uptake.[8]

-

Termination and Measurement: After a short incubation period at 37°C, the uptake process is terminated by rapid washing with ice-cold buffer and filtration. The amount of radioactivity taken up by the cells or synaptosomes is quantified by scintillation counting.[21]

-

Data Analysis: The results are plotted to determine the IC50 value for uptake inhibition.

| Parameter | Description |

| Assay Models | Transfected cell lines (e.g., HEK293-hDAT) or rodent brain synaptosomes |

| Substrates | [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin |

| Assay Format | 96-well functional uptake |

| Detection | Scintillation Counting |

| Primary Output | IC50 values (nM or µM) |

Tier 3: In Vivo Target Engagement - Microdialysis

To confirm that the in vitro activity translates to a physiological effect in a living system, in vivo microdialysis is the preferred technique.[22] This method allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[23][24]

Objective: To determine if systemic administration of this compound increases extracellular levels of dopamine, norepinephrine, and/or serotonin in relevant brain regions.

Methodology:

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., nucleus accumbens or striatum for dopamine) of a rat or mouse.[25]

-

Perfusion and Sampling: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the probe's semi-permeable membrane into the perfusate, which is collected in timed fractions.[23]

-

Baseline Collection: Baseline samples are collected to establish stable neurotransmitter levels.

-

Compound Administration: this compound is administered systemically (e.g., via intraperitoneal injection).

-

Post-Dose Sampling: Sample collection continues to monitor changes in neurotransmitter concentrations over time.

-

Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry to quantify neurotransmitter levels.[25][26]

-

Data Analysis: Neurotransmitter levels are expressed as a percentage of the pre-drug baseline.

| Parameter | Description |

| Animal Model | Rat or Mouse |

| Technique | In Vivo Microdialysis |

| Target Brain Regions | Nucleus Accumbens, Prefrontal Cortex, Striatum |

| Analytes | Dopamine, Norepinephrine, Serotonin and their metabolites |

| Detection Method | HPLC-ED or LC-MS/MS |

| Primary Output | Percent change in extracellular neurotransmitter levels from baseline |

Tier 4: Safety and Selectivity Screening

A critical component of drug development is assessing a compound's potential for off-target effects. One of the most important safety assays is for the human Ether-à-go-go-Related Gene (hERG) potassium channel, as inhibition can lead to cardiac arrhythmias.[27]

Objective: To evaluate the potential for this compound to inhibit the hERG potassium channel.

Methodology (Automated Patch Clamp):

-

Cell Line: HEK293 cells stably expressing the hERG channel are used.[27]

-

Electrophysiology: Whole-cell patch-clamp recordings are performed using an automated platform (e.g., QPatch or SyncroPatch).[27]

-

Voltage Protocol: A specific voltage protocol is applied to the cells to elicit a characteristic hERG tail current.[28]

-

Compound Application: Increasing concentrations of this compound are applied to the cells.

-

Data Analysis: The percentage of inhibition of the hERG tail current is calculated at each concentration to determine an IC50 value.[29]

A broad panel of other receptors, transporters, and ion channels should also be screened (e.g., a CEREP panel) to build a comprehensive selectivity profile.

Conclusion

The structural components of this compound strongly suggest a mechanism of action centered on the inhibition of monoamine transporters. Its phenyl-azetidine core is a well-established scaffold for interacting with DAT, NET, and SERT. This technical guide proposes a systematic, multi-tiered experimental strategy to rigorously test this hypothesis. By progressing from in vitro binding and functional assays to in vivo target engagement and safety screening, a comprehensive pharmacological profile of this novel compound can be established. The data generated from this workflow will be critical for determining its potential as a research tool or a lead compound for therapeutic development.

References

-

Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

-

De La Garza, R., & Madras, B. K. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 4(1), 1-20. [Link]

-

Li, S., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst, 149(6), 1435-1444. [Link]

-

Amuza Inc. (2015). Microdialysis - In Vivo System for Neurotransmitter Recovery. [Link]

-

Antec Scientific. (2009). Neurotransmitter analysis and On-line Microdialysis (OMD). [Link]

-

Acquas, E., & Di Chiara, G. (2002). In Vivo Brain Microdialysis of Monoamines. In Methods in Molecular Biology, vol. 195. [Link]

-

Limbird, L. E. (2004). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology, 287(2), C267-C272. [Link]

-

Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]

-

Rothman, R. B., et al. (2003). In vitro characterization of novel monoamine transporter ligands. Drug and Alcohol Dependence, 70(3), 251-262. [Link]

-

Gatch, M. B., et al. (2017). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Current Protocols in Toxicology, 74, 24.5.1–24.5.14. [Link]

-

Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]

-

Reaction Biology. SERT Biochemical Binding Assay Service. [Link]

-

Slideshare. (2016). hERG Assay. [Link]

-

Cyprotex. hERG Safety. [Link]

-

Wang, Y., et al. (2018). Striatal Synaptosomes Preparation from Mouse Brain. Bio-protocol, 8(17), e2997. [Link]

-

Gifford Bioscience. Radioligand Binding Assay. [Link]

-

Molecular Devices. Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. [Link]

-

ResearchGate. (2019). Release assay for human norepinephrine transporter (hNET) using a microfluidic perfusion platform. [Link]

-

Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding assays and their analysis. British Journal of Pharmacology, 161(6), 1219–1237. [Link]

-

BioIVT. NET (SLC6A2) Transporter Assay. [Link]

-

Biocompare.com. Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. [Link]

-

Cheng, M. H., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 23(21), 5910–5914. [Link]

-

Kumar, A., et al. (2017). Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. Journal of Advanced Research, 8(4), 349–357. [Link]

-

Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

-

Blunder, M., et al. (2009). A Norepinephrine Transporter Assay for the Screening of Natural Products. Scientia Pharmaceutica, 77(1), 241. [Link]

-

FDA. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

-

Cheng, M. H., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 23(21), 5910–5914. [Link]

-

ResearchGate. (2013). A good protocol for extracting mouse brain synaptosomes? [Link]

-

Supplemental Material and Methods Synaptosome Preparations. [Link]

-

Eurofins Discovery. SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]

-

BioIVT. DAT (SLC6A3) Transporter Assay. [Link]

-

NDI Neuroscience. Pre-clinical Contract Research In Vitro Assays. [Link]

-

Research Journal of Pharmacy and Technology. (2021). Molecular Docking Studies as Antidepressant Agents, Synthetic Techniques, Antimicrobial Screening of Azetidine-2-One Derivatives- A Review. [Link]

-

Daws, L. C., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 10-17. [Link]

-

Höfner, G., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2453–2466. [Link]

-

van der Velden, W. J. C., et al. (2020). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 92(17), 11849–11857. [Link]

-

Singh, A., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

-

MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

-

Melloni, P., et al. (1979). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry, 22(2), 183-191. [Link]

-

The Journal of Organic Chemistry. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. [Link]

-

PubChemLite. 3-(2-fluorophenyl)azetidine hydrochloride (C9H10FN). [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bioivt.com [bioivt.com]

- 7. bioivt.com [bioivt.com]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. Buy 3-(2-(Trifluoromethoxy)phenyl)azetidine hydrochloride (EVT-11991626) [evitachem.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. resources.revvity.com [resources.revvity.com]

- 14. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]

- 17. biocompare.com [biocompare.com]

- 18. moleculardevices.com [moleculardevices.com]

- 19. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Microdialysis - In Vivo System for Neurotransmitter Recovery [amuzainc.com]

- 24. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 25. antecscientific.com [antecscientific.com]

- 26. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) [pubs.rsc.org]

- 27. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 28. fda.gov [fda.gov]

- 29. Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System [moleculardevices.com]

Unlocking New Therapeutic Frontiers: A Technical Guide to the Molecular Targets of 2-Arylazetidines

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the burgeoning therapeutic landscape of 2-arylazetidines and their derivatives, particularly the extensively studied 2-azetidinone (β-lactam) scaffold. Moving beyond their classical identity as antibiotics, these strained heterocyclic compounds have emerged as versatile pharmacophores engaging a diverse array of molecular targets implicated in oncology, metabolic disorders, infectious diseases, and inflammation. This document synthesizes current knowledge, detailing mechanisms of action, providing quantitative data, and outlining key experimental protocols to empower the rational design of next-generation therapeutics.

I. Anticancer Activity: Disrupting Cellular Proliferation and Survival

2-Arylazetidine derivatives have demonstrated significant potential as anticancer agents by targeting fundamental components of cell division and survival signaling pathways.

Microtubule Destabilization: Targeting the Colchicine-Binding Site on Tubulin

A prominent class of anticancer 2-azetidinones functions as microtubule-destabilizing agents. These compounds are often designed as conformationally restricted analogs of natural tubulin inhibitors like combretastatin A-4. By binding to the colchicine site on β-tubulin, they inhibit the polymerization of tubulin into microtubules. This disruption of the cytoskeleton triggers a cascade of events, including cell cycle arrest in the G2/M phase and the induction of apoptosis.[1][2]

Quantitative Data: Antiproliferative Activity and Tubulin Polymerization Inhibition

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (Antiproliferative) | IC50 (Tubulin Polymerization) | Reference |

| 3-Fluoro-2-azetidinones | 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast) | 0.075 µM | Not specified | [1] |

| 3-Fluoro-2-azetidinones | 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast) | 0.095 µM | Inhibition demonstrated | [1] |

| 3-(prop-1-en-2-yl)azetidin-2-ones | Analog of combretastatin A-4 | MDA-MB-231 (Breast) | 23-33 nM | Significant reduction | [2] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay quantitatively measures the effect of a compound on the polymerization of purified tubulin in vitro.[3][4][5]

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Fluorescent reporter (e.g., DAPI)

-

Glycerol (as a polymerization enhancer)

-

Test compound (2-arylazetidine derivative) and vehicle control (e.g., DMSO)

-

Positive controls (e.g., paclitaxel for polymerization enhancement, vinblastine for inhibition)

-

96-well, black, flat-bottom microtiter plate

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Prepare tubulin solution by resuspending lyophilized tubulin in General Tubulin Buffer on ice.

-

Prepare the assay mixture in each well of the microtiter plate on ice:

-

General Tubulin Buffer

-

Tubulin (final concentration typically 2 mg/mL)

-

Glycerol (final concentration typically 10%)

-

GTP (final concentration 1 mM)

-

DAPI (final concentration typically 6.3 µM)

-

Test compound at various concentrations or control vehicle.

-

-

Incubate the plate at 37°C to initiate polymerization.

-

Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 420 nm for DAPI) at regular intervals for a defined period (e.g., 60 minutes).

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Analyze the curves to determine the effect of the compound on the nucleation, growth, and steady-state phases of polymerization. Calculate IC50 values for inhibitors.

Workflow for Tubulin Polymerization Assay

Caption: Workflow for a fluorescence-based tubulin polymerization assay.

PI3K/AKT Signaling Pathway Inhibition

The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a common feature in many cancers, including breast cancer.[5] Some 2-azetidinone derivatives have been identified as inhibitors of AKT kinase, a key node in this pathway.[6] By inhibiting AKT, these compounds can block downstream signaling that promotes cell survival and proliferation, thereby inducing apoptosis in cancer cells.

Signaling Pathway: PI3K/AKT Inhibition by 2-Arylazetidines

Caption: Simplified PI3K/AKT signaling pathway and its inhibition by 2-arylazetidine derivatives.

Experimental Protocol: In Vitro AKT Kinase Assay (Non-Radioactive)

This assay measures the ability of a compound to inhibit the kinase activity of purified AKT enzyme.[7][8]

Materials:

-

Purified active AKT kinase

-

Kinase Assay Buffer

-

ATP

-

GSK-3 fusion protein (as substrate)

-

Immobilized AKT antibody (for immunoprecipitation if using cell lysates)

-

Primary antibody against phosphorylated GSK-3 (e.g., Phospho-GSK-3α/β (Ser21/9))

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Test compound and vehicle control

Procedure:

-

Incubate the purified active AKT kinase with the test compound at various concentrations in the Kinase Assay Buffer for a defined pre-incubation period (e.g., 30 minutes at 30°C).

-

Initiate the kinase reaction by adding ATP and the GSK-3 substrate.

-

Incubate the reaction mixture for a specific time (e.g., 30 minutes at 30°C) to allow for substrate phosphorylation.

-

Terminate the reaction.

-

Detect the amount of phosphorylated GSK-3 substrate using a Western blot analysis with the phospho-specific antibody.

-

Quantify the band intensities to determine the extent of inhibition.

-

Calculate the IC50 value of the test compound.

II. Antihyperlipidemic Activity: Targeting Cholesterol Absorption

The 2-azetidinone ezetimibe is a well-established therapeutic agent for hypercholesterolemia. Its mechanism of action provides a clear example of how this scaffold can be tailored to target specific proteins in metabolic pathways.

Niemann-Pick C1-Like 1 (NPC1L1) Protein Inhibition

Ezetimibe and related 2-azetidinone derivatives lower cholesterol levels by inhibiting the Niemann-Pick C1-like 1 (NPC1L1) protein. NPC1L1 is a sterol transporter located on the brush border membrane of enterocytes in the small intestine and in hepatocytes.[7][9] It plays a crucial role in the absorption of dietary and biliary cholesterol. By binding to NPC1L1, these inhibitors prevent the internalization of the NPC1L1/cholesterol complex, thereby blocking cholesterol absorption from the intestine.[8] This leads to a reduction in the levels of low-density lipoprotein cholesterol (LDL-C) in the bloodstream.[10]

Experimental Protocol: Cellular Cholesterol Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of cholesterol in a cell-based model expressing NPC1L1.[11][12]

Materials:

-

Human intestinal epithelial cell line (e.g., Caco-2) or a cell line engineered to overexpress NPC1L1 (e.g., HEK293-NPC1L1).

-

Cell culture medium and supplements.

-

Labeled cholesterol (e.g., [³H]-cholesterol or a fluorescent analog like NBD-cholesterol).

-

Test compound and vehicle control.

-

Ezetimibe as a positive control.

-

Scintillation counter or fluorescence plate reader.

Procedure:

-

Seed and culture the cells to form a confluent monolayer.

-

Pre-incubate the cells with the test compound at various concentrations or controls for a defined period.

-

Add the labeled cholesterol to the culture medium and incubate for a specific time (e.g., 2-4 hours) to allow for uptake.

-

Wash the cells extensively with cold buffer to remove any non-internalized labeled cholesterol.

-

Lyse the cells and measure the amount of internalized labeled cholesterol using a scintillation counter or fluorescence plate reader.

-

Normalize the uptake to the total protein content of the cell lysate.

-

Calculate the percentage of inhibition of cholesterol uptake compared to the vehicle control and determine the IC50 value.

III. Antimicrobial Activity: Targeting the Mycobacterial Cell Wall

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new antitubercular agents with novel mechanisms of action. Azetidine derivatives have shown promise in this area by targeting the unique cell wall of these bacteria.

Inhibition of Mycolic Acid Biosynthesis

Several studies have indicated that azetidine derivatives can inhibit the growth of M. tuberculosis by interfering with the biosynthesis of mycolic acids.[3][4] Mycolic acids are very long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a robust and impermeable barrier. Inhibition of their synthesis disrupts the integrity of the cell wall, leading to bacterial death. Some compounds are believed to target the dehydration step in the fatty-acid synthase type II (FAS-II) elongation cycle.[13]

Experimental Protocol: Mycolic Acid Biosynthesis Inhibition Assay

This assay measures the incorporation of a radiolabeled precursor into mycolic acids, providing a direct measure of the inhibition of this pathway.[13][14]

Materials:

-

Mycobacterium species (e.g., M. tuberculosis H37Rv or a surrogate like M. smegmatis).

-

Bacterial growth medium (e.g., 7H9 broth with supplements).

-

Radiolabeled precursor (e.g., [¹⁴C]-acetic acid).

-

Test compound and vehicle control.

-

Positive control inhibitor (e.g., isoniazid).

-

Reagents for lipid extraction and derivatization (e.g., methanol, chloroform, potassium hydroxide, diazomethane).

-

Thin-layer chromatography (TLC) plates and developing solvents.

-

Phosphorimager or autoradiography film.

Procedure:

-

Grow a mid-log phase culture of the mycobacteria.

-

Incubate the bacterial culture with the test compound at various concentrations or controls for a specified period.

-

Add the radiolabeled precursor ([¹⁴C]-acetic acid) to the cultures and incubate further to allow for incorporation into newly synthesized lipids.

-

Harvest the bacterial cells by centrifugation.

-

Extract the total lipids from the cell pellet.

-

Saponify the lipids and then methylate the resulting fatty acids to produce fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).

-

Separate the FAMEs and MAMEs by TLC.

-

Visualize the radiolabeled lipids by phosphorimaging or autoradiography.

-

Quantify the intensity of the MAME bands to determine the extent of inhibition of mycolic acid biosynthesis.

IV. Potential in Neurodegenerative and Anti-inflammatory Diseases

While the evidence is still emerging, the 2-arylazetidine scaffold is being explored for its potential in treating neurodegenerative and inflammatory conditions.

Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition

In Alzheimer's disease, the accumulation of amyloid-β (Aβ) peptides is a key pathological hallmark. BACE1 is the primary enzyme that initiates the cleavage of the amyloid precursor protein (APP) to generate Aβ.[15][16] Therefore, inhibiting BACE1 is a major therapeutic strategy. While specific 2-arylazetidine derivatives as potent BACE1 inhibitors are still under investigation, the development of small molecule inhibitors for this aspartic protease is an active area of research where this scaffold could be applied.[17][18]

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and inflammation.[14] Selective COX-2 inhibitors are effective anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[19][20] Some diaryl heterocyclic compounds, a class that can include 2-arylazetidines, have been shown to be selective COX-2 inhibitors, suggesting a potential therapeutic application for appropriately substituted 2-arylazetidine derivatives in inflammatory disorders.

V. Conclusion

The 2-arylazetidine scaffold has proven to be a privileged structure in medicinal chemistry, with its therapeutic applications expanding far beyond its initial role in combating bacterial infections. The ability of these compounds to be synthetically tailored to interact with a diverse range of biological targets, including tubulin, AKT kinase, NPC1L1, and enzymes involved in mycolic acid synthesis, underscores their immense potential for the development of novel therapies for cancer, hyperlipidemia, and infectious diseases. Further exploration of this versatile scaffold is warranted to unlock its full therapeutic potential in these and other disease areas, such as neurodegenerative and inflammatory disorders.

References

-

Cytoskeleton, Inc. (n.d.). Tubulin polymerization assay using >99% pure tubulin, fluorescence based (BK011P). Retrieved from [Link]

- Luchman, A., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. The Open Biochemistry Journal, 8, 1-10.

- O'Boyle, N. M., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Pharmaceuticals, 15(8), 1044.

- Meegan, M. J., et al. (2025). Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. Molecules, 30(16), 1-20.

- Zhang, Y., et al. (2020).

-

OncLive. (2018). AKT Inhibitor May Overcome Chemotherapy Resistance in 2 Breast Cancer Subtypes. Retrieved from [Link]

- Stella, R., et al. (2021). AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? Frontiers in Oncology, 11, 662232.

- Yan, R., & Vassar, R. (2014). A Close Look at BACE1 Inhibitors for Alzheimer's Disease Treatment. Nature Reviews Neuroscience, 15(10), 681-692.

- Kwon, H. J., et al. (2020). Inter-domain dynamics drive cholesterol transport by NPC1 and NPC1L1 proteins. eLife, 9, e55919.

- Gong, J., et al. (2021). Structural insights into the mechanism of human NPC1L1-mediated cholesterol uptake. Science Advances, 7(45), eabj5675.

- Ehrhardt, M., et al. (2017). Cholesterol uptake in the intestine is regulated by the LASP1-AKT-NPC1L1 signaling pathway. American Journal of Physiology-Gastrointestinal and Liver Physiology, 312(5), G447-G458.

-

Busti, A. J. (2015). The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption. EBM Consult. Retrieved from [Link]

- Vilchèze, C., et al. (2012). A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by Isoxyl and Thiacetazone. Journal of Biological Chemistry, 287(46), 38449-38456.

- Vassar, R. (2001). The beta-secretase, BACE: a prime drug target for Alzheimer's disease. Journal of Molecular Neuroscience, 17(2), 157-170.

-

Sygnature Discovery. (2022). Medicinal Chemistry in Review: BACE1 Inhibitors as a Treatment for Alzheimer's Disease. Retrieved from [Link]

- Wang, L., et al. (2023). Fluorescent visualization and evaluation of NPC1L1-mediated vesicular endocytosis during intestinal cholesterol absorption in mice. Life Metabolism, 2(3), load019.

- Garcia-Calvo, M., et al. (2005). The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1). Proceedings of the National Academy of Sciences, 102(23), 8132-8137.

- Cole, S. L., & Vassar, R. (2007). BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease. Current Alzheimer Research, 4(4), 429-439.

-

Patsnap. (2024). What are NPC1L1 inhibitors and how do they work? Synapse. Retrieved from [Link]

- Hampel, H., et al. (2021). The β-Secretase BACE1 in Alzheimer's Disease.

- Alam, M. J., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3849-3863.

-

Wikipedia. (n.d.). Discovery and development of cyclooxygenase 2 inhibitors. Retrieved from [Link]

Sources

- 1. benthamopen.com [benthamopen.com]

- 2. universalbiologicals.com [universalbiologicals.com]

- 3. maxanim.com [maxanim.com]

- 4. cytoskeleton.com [cytoskeleton.com]

- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. media.cellsignal.com [media.cellsignal.com]

- 8. Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. academic.oup.com [academic.oup.com]

- 13. A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by Isoxyl and Thiacetazone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Medicinal Chemistry in Review: BACE1 Inhibitors as a Treatment for Alzheimer’s Disease | Domainex [domainex.co.uk]

- 19. dovepress.com [dovepress.com]

- 20. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

InChI key for 2-(3-Fluorophenyl)azetidine hydrochloride

An In-depth Technical Guide to 2-(3-Fluorophenyl)azetidine Hydrochloride: Synthesis, Characterization, and Application

Authored by: A Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a valuable heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This guide moves beyond simple data presentation to offer field-proven insights into the compound's synthesis, analytical validation, and strategic application, grounded in established scientific principles.

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in modern drug discovery.[1] Their significance stems from a unique combination of physicochemical properties. The inherent ring strain of approximately 25.4 kcal/mol makes them more reactive and conformationally rigid than their five-membered pyrrolidine counterparts, yet significantly more stable and easier to handle than three-membered aziridines.[2] This "Goldilocks" stability allows the azetidine ring to serve as a versatile scaffold, often imparting improved pharmacokinetic profiles, such as enhanced metabolic stability, increased solubility, and better receptor selectivity.[1][3]

Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine motif, highlighting its real-world therapeutic success.[1] The subject of this guide, this compound, combines this privileged scaffold with a 3-fluorophenyl group—a common substituent in medicinal chemistry used to modulate electronic properties and improve metabolic resistance. This makes the compound a highly attractive starting material for developing novel therapeutics, particularly in oncology, infectious diseases, and for the central nervous system (CNS).[1]

Core Compound Identification and Properties

Precise identification is the cornerstone of reproducible science. The International Chemical Identifier (InChI) and its hashed counterpart, the InChIKey, provide a canonical, machine-readable representation of a chemical substance.

The InChIKey for the free base form, 2-(3-Fluorophenyl)azetidine, is PGQSCZAAKMIITI-UHFFFAOYSA-N .[4] The hydrochloride salt is an adduct of this base and hydrogen chloride. While a unique InChIKey for the salt is not consistently reported across all databases, its InChI standard is derived by combining the standards of the two components.

| Identifier | Value | Source |

| Compound Name | This compound | - |

| CAS Number | 1354950-56-3 | [5] |

| Molecular Formula | C₉H₁₁ClFN | - |

| Molecular Weight | 187.64 g/mol | - |

| InChI (Salt) | InChI=1S/C9H10FN.ClH/c10-8-3-1-2-7(6-8)9-4-5-11-9/h1-3,6,9,11H,4-5H2;1H | Derived |

| InChI (Free Base) | InChI=1S/C9H10FN/c10-8-3-1-2-7(6-8)9-4-5-11-9/h1-3,6,9,11H,4-5H2 | [4] |

| InChIKey (Free Base) | PGQSCZAAKMIITI-UHFFFAOYSA-N | [4] |

| SMILES (Salt) | C1NC(C1)C2=CC(=CC=C2)F.Cl | - |

The formation of the hydrochloride salt is a deliberate and common strategy in drug development. It serves to increase the aqueous solubility and crystallinity of the parent amine, which facilitates purification, handling, and formulation into bioavailable dosage forms.

Synthetic Strategy and Methodologies

The synthesis of substituted azetidines can be challenging due to the ring strain. However, modern synthetic methods have made these scaffolds more accessible.[2] A robust and efficient synthesis of this compound is paramount for its use in research and development. Below is a proposed synthetic workflow based on established chemical transformations.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 2-(3-Fluorophenyl)azetidine HCl.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 2-(3-fluorophenyl)azetidine-1-carboxylate (Protecting the Azetidine)

-

To a solution of commercially available N-Boc-3-oxoazetidine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon), add a solution of 3-fluorophenylmagnesium bromide (prepared from 1-bromo-3-fluorobenzene and magnesium turnings).

-

Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature and stir overnight.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting tertiary alcohol is then subjected to deoxygenation. A common method is a Barton-McCombie deoxygenation or reduction using triethylsilane and a strong acid like trifluoroacetic acid (TFA).

-

Purify the crude product via column chromatography (Silica gel, hexane/ethyl acetate gradient) to yield the N-Boc protected intermediate.